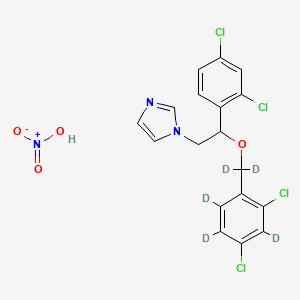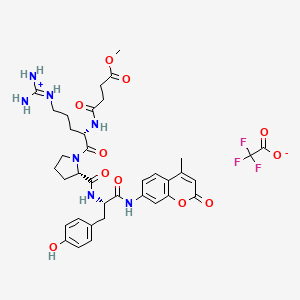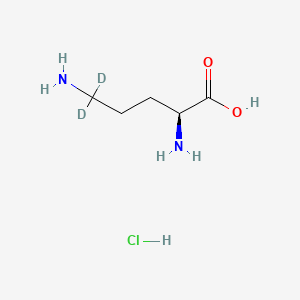
L-Ornithine-d2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Ornithine-d2 (hydrochloride) is a deuterium-labeled form of L-Ornithine hydrochloride. L-Ornithine hydrochloride is a free amino acid that plays a central role in the urea cycle and is important for the disposal of excess nitrogen . The deuterium labeling in L-Ornithine-d2 (hydrochloride) makes it useful in various scientific research applications, particularly in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-Ornithine hydrochloride involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, stirring while heating, and then adding choline. The reaction mixture is cooled, and sulfuric acid is used to regulate the pH value. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and then a saturated solution of barium hydroxide is used to regulate the pH value again. After filtering to remove barium sulfate, hydrochloric acid is added to regulate the pH value, followed by vacuum concentration, addition of alcohol, cooling, and filtering .
Industrial Production Methods
Industrial production of L-Ornithine hydrochloride can be achieved through microbial fermentation using strains such as Corynebacterium glutamicum. This method is eco-friendly and sustainable, although the production capacity is often low and requires optimization through metabolic engineering .
Análisis De Reacciones Químicas
Types of Reactions
L-Ornithine-d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Conversion to L-arginine.
Reduction: Formation of polyamines such as putrescine and spermine.
Substitution: Reaction with other amino acids or compounds to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For conversion to L-arginine.
Reducing agents: For the formation of polyamines.
Acids and bases: For pH regulation during reactions.
Major Products Formed
The major products formed from these reactions include L-arginine, putrescine, and spermine, which are important for various biological processes .
Aplicaciones Científicas De Investigación
L-Ornithine-d2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Studied for its role in the urea cycle and nitrogen disposal.
Industry: Used in the production of amino acids and other derivatives through microbial fermentation.
Mecanismo De Acción
L-Ornithine-d2 (hydrochloride) is metabolized to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines. The molecular targets involved include enzymes in the urea cycle and pathways related to nitrogen metabolism .
Comparación Con Compuestos Similares
L-Ornithine-d2 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful for metabolic studies. Similar compounds include:
L-Ornithine hydrochloride: The non-labeled form, used in similar applications but without the benefits of deuterium labeling.
L-Arginine: Another amino acid involved in the urea cycle, with similar metabolic functions.
Putrescine and Spermine: Polyamines derived from L-Ornithine, important for cell growth and differentiation
L-Ornithine-d2 (hydrochloride) stands out due to its enhanced stability and traceability in scientific research applications.
Propiedades
Fórmula molecular |
C5H13ClN2O2 |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
(2S)-2,5-diamino-5,5-dideuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i3D2; |
Clave InChI |
GGTYBZJRPHEQDG-UWCRBIBNSA-N |
SMILES isomérico |
[2H]C([2H])(CC[C@@H](C(=O)O)N)N.Cl |
SMILES canónico |
C(CC(C(=O)O)N)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
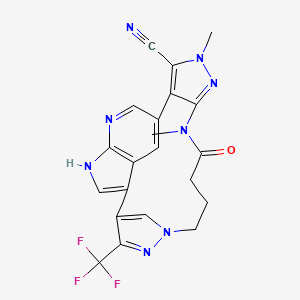
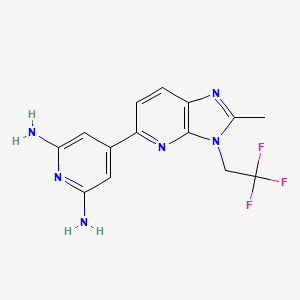
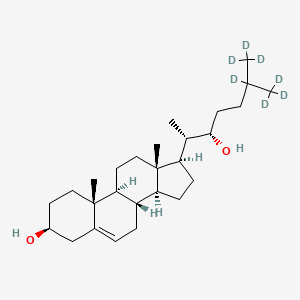
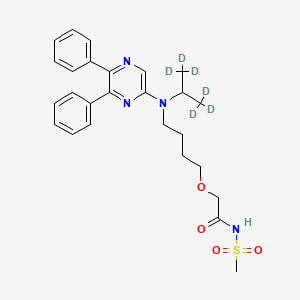
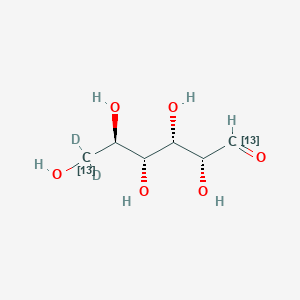
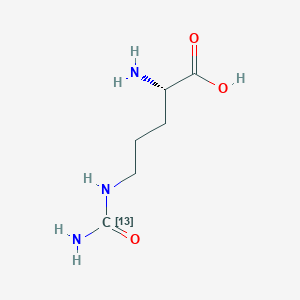
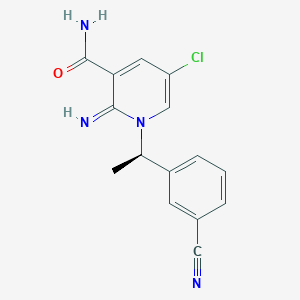
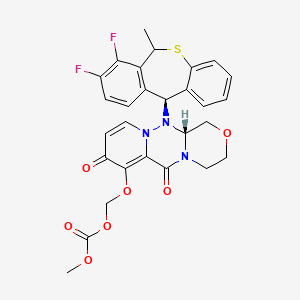
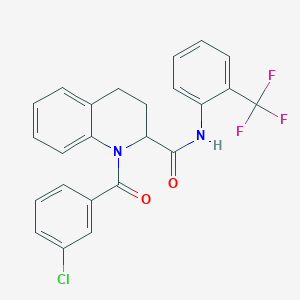
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
